molecular formula C17H12N2O7S B6524443 ethyl 5-nitro-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate CAS No. 477491-29-5

ethyl 5-nitro-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate

Cat. No. B6524443
CAS RN: 477491-29-5
M. Wt: 388.4 g/mol
InChI Key: GEBHFVFBXYWIOV-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2H-chromene-3-carboxylate, also known as ethyl coumarin-3-carboxylate, is a compound that occupies an important position in organic synthesis and is used in the production of biologically active compounds . It’s a family of naturally occurring compounds involved in various biological activities .


Synthesis Analysis

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied . This reaction was reported to produce salicylaldehyde azine and malono-hydrazide . The hydrazide produced in this reaction has been used as a precursor in the syntheses of several heterocyclic compounds and hydrazones .


Chemical Reactions Analysis

The reactions of ethyl 2-oxo-2H-chromene-3-carboxylate have been classified into coumarin ring reactions and ester group reactions . Some of these reactions have been applied successfully to the synthesis of biologically and industrially important compounds .

Scientific Research Applications

Anticancer Activity

Ethyl 5-nitro-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate has demonstrated promising anticancer properties. Researchers have observed its potency against various cancer cell lines, making it a potential lead compound for developing novel chemotherapeutic agents . Further investigations into its mechanism of action and potential synergies with existing anticancer drugs are warranted.

Anticonvulsant Properties

The compound also exhibits anticonvulsant activity. Studies have shown that it can modulate neuronal excitability, making it relevant for managing epilepsy and related disorders . Understanding its interactions with ion channels and neurotransmitter systems could provide valuable insights for drug development.

Antimicrobial Effects

Ethyl 5-nitro-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate displays antimicrobial properties against bacteria and fungi. These findings suggest potential applications in treating infectious diseases . Investigating its mode of action and assessing its efficacy against specific pathogens are essential next steps.

Anticholinesterase Activity

The compound inhibits acetylcholinesterase, an enzyme involved in neurotransmission. This property makes it relevant for Alzheimer’s disease and other neurodegenerative conditions . Researchers could explore its selectivity, toxicity profile, and potential as a therapeutic agent.

Antidiabetic Potential

Studies indicate that ethyl 5-nitro-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate possesses antidiabetic effects. It may impact glucose metabolism or insulin signaling pathways . Investigating its effects in animal models and understanding its molecular targets could guide future drug design.

Tuberculosis Treatment

The compound exhibits inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Given the global health burden of this disease, compounds like this one are crucial for developing new antitubercular drugs . Further studies should explore its efficacy, safety, and potential synergies with existing antibiotics.

properties

IUPAC Name

ethyl 5-nitro-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O7S/c1-2-25-16(21)11-8-13(19(23)24)27-15(11)18-14(20)10-7-9-5-3-4-6-12(9)26-17(10)22/h3-8H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBHFVFBXYWIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-nitro-2-(2-oxo-2H-chromene-3-carboxamido)thiophene-3-carboxylate

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